1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20389191
InChI: InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-8(5-7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23)
SMILES:
Molecular Formula: C14H19F3N4O4
Molecular Weight: 364.32 g/mol

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC20389191

Molecular Formula: C14H19F3N4O4

Molecular Weight: 364.32 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C14H19F3N4O4
Molecular Weight 364.32 g/mol
IUPAC Name 1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-5-(trifluoromethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C14H19F3N4O4/c1-13(2,3)25-12(24)20-6-4-8(5-7-20)21-10(14(15,16)17)9(11(22)23)18-19-21/h8H,4-7H2,1-3H3,(H,22,23)
Standard InChI Key AKCKTRGTWQHJAB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)(F)F

Introduction

Chemical Structure and Key Properties

The compound’s molecular formula is C₁₄H₁₉F₃N₄O₄, with a molecular weight of 364.32 g/mol. Its IUPAC name reflects the integration of three key moieties:

  • A piperidin-4-yl group modified by a Boc-protecting group at the nitrogen.

  • A 1,2,3-triazole ring substituted with a trifluoromethyl group at position 5.

  • A carboxylic acid functional group at position 4 of the triazole.

Structural Features

  • Boc Protection: The tert-butoxycarbonyl group enhances solubility and stability during synthetic workflows, a strategy widely employed in peptide chemistry .

  • Trifluoromethyl Group: Introduces electron-withdrawing effects, influencing reactivity and metabolic stability .

  • Triazole-Carboxylic Acid: Serves as a versatile handle for further derivatization, such as amide bond formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₉F₃N₄O₄
Molecular Weight364.32 g/mol
SMILESCC(C)(C)OC(=O)N1CCC(CC1)N2C(=C(N=N2)C(=O)O)C(F)(F)F
LogP (Predicted)1.24
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Synthesis and Synthetic Strategies

The synthesis of this compound typically involves multi-step protocols, leveraging Boc-protection, triazole ring formation, and carboxylation.

Boc Protection of Piperidine

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions, a standard method to prevent unwanted side reactions . For example:

Piperidin-4-amine+Boc anhydrideBase1-(tert-Butoxycarbonyl)piperidin-4-amine\text{Piperidin-4-amine} + \text{Boc anhydride} \xrightarrow{\text{Base}} \text{1-(tert-Butoxycarbonyl)piperidin-4-amine}

Triazole Ring Formation

The 1,2,3-triazole core is constructed via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A trifluoromethyl-bearing alkyne reacts with an azide-functionalized Boc-piperidine intermediate :

Azide-Piperidine-Boc+CF₃-C≡CHCu(I)Triazole Intermediate\text{Azide-Piperidine-Boc} + \text{CF₃-C≡CH} \xrightarrow{\text{Cu(I)}} \text{Triazole Intermediate}

Table 2: Representative Synthetic Yields

StepYield (%)ConditionsSource
Boc Protection85–90THF, Et₃N, 0°C → RT
CuAAC Reaction70–75CuSO₄, Sodium Ascorbate, RT
Ester Hydrolysis80–851M NaOH, MeOH/H₂O, Reflux

Applications in Drug Discovery

The structural motifs in this compound align with targets in oncology, neurology, and infectious diseases.

β₃ Adrenergic Receptor Agonists

Analogues featuring piperidine-triazole scaffolds have shown promise as β₃ adrenergic receptor agonists, potentially treating overactive bladder and metabolic disorders . The trifluoromethyl group enhances binding affinity by interacting with hydrophobic pockets in the receptor .

Antibacterial Agents

Triazole-carboxylic acids exhibit inhibitory activity against bacterial enzymes like DNA gyrase. The carboxylic acid moiety chelates metal ions in catalytic sites, while the trifluoromethyl group improves membrane permeability .

Prodrug Development

The Boc group can be selectively deprotected in vivo, enabling controlled release of active piperidine-containing therapeutics .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

  • Aqueous Solubility: ~4.48 mg/mL (predicted) .

  • LogP: 1.24, indicating moderate lipophilicity suitable for oral bioavailability .

Metabolic Stability

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in preclinical models .

Recent Advancements and Future Directions

Green Synthesis Approaches

Recent efforts focus on solvent-free CuAAC reactions and catalytic Boc deprotection to improve sustainability .

Targeted Drug Delivery

Conjugation with nanoparticles or antibody-drug conjugates (ADCs) is being explored to enhance tumor-specific uptake .

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